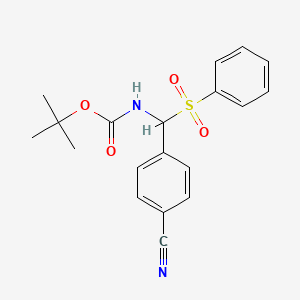

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is a chemical compound with the molecular formula C19H20N2O4S . It is a white to yellow solid .

Synthesis Analysis

Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation . Dimethylsulfoxide (10% V/V) was the best co-solvent, and the optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .Molecular Structure Analysis

The molecular structure of Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be represented by the formula C19H20N2O4S . Further characterization can be done using HPLC analysis, specific optical rotation, melting point and boiling point, LC–MS, ATR-FTIR, 1 H NMR, and 13 C NMR .Chemical Reactions Analysis

The compound can undergo chiral selective reduction in the presence of ketoreductases . This process involves the transformation of tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate .Physical And Chemical Properties Analysis

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is a white to yellow solid . The compound has a molecular weight of 372.44 .科学的研究の応用

Citalopram Synthesis: Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate serves as an intermediate in the synthesis of Citalopram, an antidepressant drug. Citalopram acts by inhibiting serotonin (5-HT) uptake .

Escitalopram Oxalate Synthesis: Another antidepressant, Escitalopram oxalate, also utilizes tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate as a precursor .

Benzohydrol Synthesis

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is involved in the synthesis of benzohydrols, specifically chlorobenzohydrols. These compounds serve as intermediates in the preparation of nefopam, which acts as an analgesic, muscle relaxant, and antidepressant .

Asymmetric Transfer Hydrogenation

Reduction of benzophenones to compounds with -OH groups is essential in various synthetic pathways. Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be reduced using oxo-tethered ruthenium catalysts, amino acid-functionalized metal–organic frameworks, or Corey–Bakshi–Shibata (CBS) catalysts .

Characterization and Purity

The synthesized tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be characterized using various techniques:

特性

IUPAC Name |

tert-butyl N-[benzenesulfonyl-(4-cyanophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)21-17(15-11-9-14(13-20)10-12-15)26(23,24)16-7-5-4-6-8-16/h4-12,17H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSNHXTZVJGPKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2568925.png)

![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2568929.png)

![4-[2-[4-Methyl-2-(oxolan-2-ylmethoxy)anilino]propyl]azetidin-2-one](/img/structure/B2568932.png)

![2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2568937.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2568942.png)

![3'-(3-Ethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2568945.png)

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2568947.png)